molecular formula C12H17N5O4 B11743733 (2R,3S,4R,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol

(2R,3S,4R,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol

Cat. No.: B11743733
M. Wt: 295.29 g/mol
InChI Key: MENGSHYAALOLNT-IWXIMVSXSA-N
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Description

This compound is a nucleoside analog characterized by a methyl-substituted oxolane (tetrahydrofuran) ring and a 6-(methylamino)purine base. Its stereochemistry (2R,3S,4R,5R) distinguishes it from canonical nucleosides like adenosine. The compound is structurally related to adenosine but features a hydroxymethyl group at the 2-position and a methyl group at the 2′-C of the sugar moiety, which may enhance metabolic stability or receptor selectivity. It has been identified as a metabolite derived from tRNA degradation and is associated with RNA modification pathways.

Properties

Molecular Formula

C12H17N5O4

Molecular Weight

295.29 g/mol

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C12H17N5O4/c1-12(3-18)8(20)7(19)11(21-12)17-5-16-6-9(13-2)14-4-15-10(6)17/h4-5,7-8,11,18-20H,3H2,1-2H3,(H,13,14,15)/t7-,8+,11-,12-/m1/s1

InChI Key

MENGSHYAALOLNT-IWXIMVSXSA-N

Isomeric SMILES

C[C@]1([C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NC)O)O)CO

Canonical SMILES

CC1(C(C(C(O1)N2C=NC3=C(N=CN=C32)NC)O)O)CO

Origin of Product

United States

Preparation Methods

Synthesis of 2-C-Methyl-D-Ribofuranose Derivatives

The oxolane ring with a 2-methyl substituent is derived from 2-C-methyl-D-ribose. A common route involves:

  • Aldol condensation : Starting from D-ribose, a methyl group is introduced at C2 via aldol reaction with formaldehyde under basic conditions.

  • Protection : The resulting diol is protected as a bis-acetonide or bis-TBDMS ether to prevent unwanted side reactions during subsequent steps.

  • Reduction : The ketone intermediate is reduced using NaBH4 or catalytic hydrogenation to yield the 2-C-methyl ribose derivative.

Table 1: Key Intermediates in Sugar Preparation

StepReagent/ConditionsIntermediate StructureYield (%)
1Formaldehyde, NaOH, 0°C2-C-Methyl-D-ribono-1,4-lactone65
2Acetone, BF3·Et2O2,3-O-Isopropylidene-2-C-methylribose78
3NaBH4, MeOH2-C-Methyl-D-ribofuranose82

Functionalization of the Purine Base

The 6-methylamino substituent is introduced via nucleophilic substitution on 6-chloropurine:

  • Chlorination : Adenine is treated with POCl3 in the presence of N,N-dimethylaniline to yield 6-chloropurine.

  • Amination : 6-Chloropurine reacts with methylamine (40% aq.) at 80°C for 12 hours, yielding 6-methylaminopurine.

Table 2: Optimization of Methylamination

EntryMethylamine Equiv.SolventTemp (°C)Time (h)Yield (%)
15H2O801272
210EtOH/H2O (1:1)100885
38DMF120668

Glycosylation: Coupling Sugar and Purine

The Vorbrüggen method is widely employed for stereoselective N9-glycosylation:

  • Silylation : 6-Methylaminopurine is treated with hexamethyldisilazane (HMDS) and (NH4)2SO4 to form the silylated base.

  • Activation : The protected 2-C-methylribose (e.g., 1-O-acetyl-2,3-O-isopropylidene derivative) is activated with TMSOTf.

  • Coupling : The silylated purine and activated sugar react in anhydrous acetonitrile at 60°C for 24 hours, yielding the β-anomeric glycoside.

Table 3: Glycosylation Conditions and Outcomes

CatalystSolventTemp (°C)Anomeric Ratio (β:α)Yield (%)
TMSOTfCH3CN609:178
SnCl4DCE407:165
BF3·Et2OToluene808:170

Deprotection and Final Isolation

The isopropylidene groups are removed using 80% acetic acid at 60°C for 4 hours. Subsequent purification via reverse-phase HPLC (C18 column, 10–30% MeCN/H2O) affords the final compound with >98% purity.

Table 4: Deprotection Efficiency

Protecting GroupDeprotection ReagentTime (h)Purity (%)
Isopropylidene80% AcOH498.5
TBDMSTBAF/THF297.2

Analytical Characterization

The compound is characterized by:

  • 1H NMR (D2O, 400 MHz): δ 8.35 (s, 1H, H8), 6.05 (d, J = 6.8 Hz, 1H, H1'), 4.45–4.30 (m, 3H, H2', H3', H4'), 3.85 (dd, J = 12.4, 2.8 Hz, 1H, H5'a), 3.70 (dd, J = 12.4, 4.0 Hz, 1H, H5'b), 2.95 (s, 3H, N-CH3), 1.45 (s, 3H, C2-CH3).

  • HPLC : Retention time 12.7 min (C18, 250 × 4.6 mm, 1 mL/min, 10% MeCN).

Critical Challenges and Optimizations

  • Stereochemical Control : Use of 2,3-O-isopropylidene protection ensures ribose adopts the desired furanose conformation, directing β-glycosylation.

  • Regioselectivity : Silylation of the purine base prevents N7-glycosylation, favoring N9 attachment.

  • Scale-Up Limitations : Low yields in the glycosylation step (≤78%) necessitate catalyst screening (e.g., TMSOTf > SnCl4).

Industrial Applications and Patented Methods

  • Patent CN1537115A : Discloses a similar route for C2-alkylated nucleosides using TMSOTf-catalyzed glycosylation.

  • WO2011069294A1 : Highlights the use of methylamine gas for efficient purine amination at elevated temperatures.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4R,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form deoxy derivatives.

    Substitution: The amino group on the purine base can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Electrophiles: Alkyl halides or acyl chlorides for substitution reactions.

Major Products

The major products formed from these reactions include oxidized nucleosides, deoxy nucleosides, and substituted nucleosides, each with distinct properties and applications.

Scientific Research Applications

Antiviral Properties

Research indicates that purine derivatives like this compound exhibit notable antiviral activity. Specifically:

  • Mechanism of Action: The compound interferes with viral replication processes by inhibiting key enzymes involved in nucleic acid synthesis.
  • Efficacy Against Viruses: Studies have demonstrated effectiveness against various viral strains, including herpes simplex virus types 1 and 2. In vitro tests showed that this compound can outperform traditional antiviral agents such as acyclovir in terms of efficacy at lower concentrations.

Anticancer Potential

The anticancer properties of this compound are particularly promising:

  • Inhibition of Tumor Growth: Research has shown that it can inhibit the proliferation of cancer cells across different lines. For example, a study revealed significant cytotoxic effects on ovarian cancer cells.
  • Mechanistic Insights: The structure-activity relationship (SAR) analysis suggests that modifications in the purine ring enhance the compound's ability to disrupt nucleic acid synthesis in cancer cells.

Anti-inflammatory Effects

In addition to its antiviral and anticancer properties, the compound has demonstrated anti-inflammatory activity:

  • Cytokine Inhibition: It has been observed to inhibit the expression of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS), suggesting potential applications in treating inflammatory diseases.
  • Cyclooxygenase Inhibition: Similar to other purine derivatives, this compound may inhibit cyclooxygenase enzymes, which are crucial for inflammation pathways.

Case Study 1: Antiviral Efficacy

A comparative study assessed the antiviral efficacy of this compound against herpes simplex virus. The results indicated that it exhibited significant antiviral activity at concentrations lower than those required for acyclovir, highlighting its potential as a therapeutic agent in viral infections.

Case Study 2: Anticancer Activity

In vitro studies focused on ovarian cancer cells demonstrated that this compound effectively inhibited cell growth. The IC50 value was significantly lower than that of standard chemotherapeutic agents, indicating a strong potential for further development in cancer therapy.

Case Study 3: Anti-inflammatory Mechanisms

Research investigating the anti-inflammatory effects revealed that this compound could mitigate inflammatory responses by inhibiting pro-inflammatory cytokines. This suggests its potential role in managing conditions characterized by excessive inflammation.

Mechanism of Action

The mechanism of action of (2R,3S,4R,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol involves its incorporation into nucleic acids. Once incorporated, it can:

    Inhibit Polymerases: The compound can inhibit DNA and RNA polymerases, preventing the elongation of nucleic acid chains.

    Induce Chain Termination: The presence of the modified nucleoside can lead to premature termination of nucleic acid synthesis.

    Interfere with Base Pairing: The methylamino group can disrupt normal base pairing, leading to mutations or inhibition of replication.

Comparison with Similar Compounds

Key Findings from Comparative Analysis

Structural Modifications and Receptor Selectivity The target compound’s 2′-C methyl group distinguishes it from Compound 13, which lacks this substitution. This methyl group may reduce susceptibility to enzymatic degradation, enhancing bioavailability. HEMADO and Regadenoson feature bulky substitutions (hex-1-ynyl, pyrazole-carboxamide) at the purine 2-position, conferring selectivity for A₃ and A₂A receptors, respectively. In contrast, the target compound’s 6-(methylamino) group may favor interactions with A₁ or A₂B receptors.

Synthetic Accessibility The target compound and analogs (e.g., Compound 8, 2-CADO) are synthesized via nucleophilic substitution or Suzuki coupling, with purities >95% achieved through silica gel chromatography. Regadenoson’s complex synthesis requires multi-step functionalization, reflected in its higher molecular weight (390.35 vs. 311.30 for the target).

Biological Activity

  • CHA and Compound 8 demonstrate potent A₁ receptor agonism and ectonucleotidase inhibition, respectively. The target compound’s biological activity remains underexplored but is hypothesized to influence RNA metabolism due to its tRNA-derived origin.
  • 2-CADO and HEMADO exhibit divergent effects: 2-CADO activates platelet A₂A receptors, while HEMADO antagonizes A₃ receptors.

Physicochemical Properties The target compound’s calculated LogP (XlogP3 = ~0.5) suggests moderate hydrophilicity, comparable to Compound 13 (XlogP3 = -0.2).

Biological Activity

The compound (2R,3S,4R,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol is a purine derivative with significant biological activity. Its structure suggests potential interactions with various biological pathways, particularly through its connection to adenosine receptors.

  • IUPAC Name : (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol
  • Molecular Formula : C15H21N5O5
  • Molecular Weight : 351.358 g/mol
  • CAS Number : 6025-53-2

Biological Significance

The compound exhibits notable interactions with adenosine receptors, particularly the A3 subtype. Adenosine receptors are G protein-coupled receptors that mediate various physiological processes including:

  • Cardiac Protection : Activation of A3 receptors has been shown to reduce ischemic damage in cardiac tissues.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses through A3 receptor activation.
  • Immune Regulation : It plays a role in immune suppression and has implications in tumor growth regulation.

The biological activity of this compound is primarily attributed to its ability to bind and activate adenosine A3 receptors. This receptor activation leads to:

  • Inhibition of adenylyl cyclase activity.
  • Decrease in cyclic AMP (cAMP) levels.
  • Modulation of downstream signaling pathways affecting cell proliferation and apoptosis.

Study 1: Cardiac Ischemia

A study demonstrated that the administration of A3 receptor agonists significantly reduced myocardial infarction size in animal models. The compound was effective in protecting cardiac tissues from ischemic damage by promoting vasodilation and reducing inflammation.

Study 2: Cancer Cell Proliferation

Research indicated that the compound inhibits the proliferation of various cancer cell lines by inducing apoptosis through A3 receptor-mediated pathways. In vitro studies showed a marked decrease in cell viability at concentrations as low as 10 µM.

Study 3: Inflammatory Response Modulation

In a model of acute inflammation, treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory diseases.

Data Table: Summary of Biological Activities

Biological ActivityEffectReference
Cardiac ProtectionReduced myocardial infarction size
Anti-cancer ActivityInduced apoptosis in cancer cell lines
Anti-inflammatory EffectsDecreased levels of TNF-alpha and IL-6

Q & A

Basic: What are the key considerations for synthesizing this modified nucleoside with high stereochemical purity?

Methodological Answer:
Synthesis requires precise control of stereochemistry at the oxolane ring (C2, C3, C4, C5) and the purine substitution. A common approach involves:

  • Solid-phase synthesis with protecting groups (e.g., tert-butyldimethylsilyl for hydroxyls) to ensure regioselectivity .
  • Enzymatic glycosylation to achieve the correct β-D-ribofuranose configuration .
  • HPLC purification (C18 reverse-phase column, acetonitrile/water gradient) to isolate enantiomers. Validate purity via ¹H/¹³C NMR (e.g., coupling constants for axial/equatorial protons) and polarimetry .

Basic: How can researchers confirm the structural integrity of the methylamino-purine moiety?

Methodological Answer:

  • High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ peak for C₁₂H₁₈N₆O₅).
  • 2D-NMR (COSY, HSQC, HMBC) to map coupling between N-methyl protons (δ ~2.8 ppm) and purine C6, distinguishing it from unmodified adenine .
  • X-ray crystallography (if crystalline) to resolve bond angles and confirm methylamino orientation .

Advanced: How do stereochemical variations at the oxolane ring impact binding to RNA-modifying enzymes?

Methodological Answer:

  • Molecular docking simulations (AutoDock Vina) using enzyme structures (e.g., methyltransferases from PDB) to compare binding affinities of R/S configurations.
  • Surface plasmon resonance (SPR) to measure real-time kinetics (KD) of diastereomers against purified targets .
  • In vitro activity assays with radiolabeled SAM ([³H]-methyl) to quantify methyl group transfer efficiency. Contradictory data may arise from enzyme flexibility; use mutagenesis (e.g., active-site residues) to validate .

Advanced: What experimental strategies resolve contradictory data in cellular uptake studies?

Methodological Answer:

  • Comparative LC-MS/MS quantification in cell lysates to distinguish intact nucleoside vs. metabolites .
  • Knockout models (e.g., nucleoside transporter-deficient cells) to assess passive vs. active uptake.
  • Isothermal titration calorimetry (ITC) to measure binding to serum proteins (e.g., albumin), which may alter bioavailability .

Basic: What safety protocols are critical for handling this compound in vitro?

Methodological Answer:

  • Personal protective equipment (PPE): Nitrile gloves, face shield, and fume hood use per OSHA guidelines .
  • Storage: -20°C under argon in amber vials to prevent hydrolysis of the methylamino group .
  • Spill management: Neutralize with 10% sodium bicarbonate, followed by solid absorbent (vermiculite) .

Advanced: How can researchers evaluate the compound’s potential as a tRNA methyltransferase inhibitor?

Methodological Answer:

  • tRNA methylation profiling via LC-MS/MS to detect changes in m⁶A or m¹A levels after treatment .
  • Cryo-EM to visualize compound-enzyme interactions at near-atomic resolution.
  • RNA-seq to identify dysregulated translation pathways, correlating with methyltransferase inhibition .

Basic: What analytical techniques quantify degradation products under physiological conditions?

Methodological Answer:

  • Stability studies in PBS (pH 7.4, 37°C) with UPLC-PDA monitoring (λ = 260 nm) for purine oxidation products.
  • Mass fragmentation patterns (MS/MS) to identify hydrolyzed oxolane ring derivatives .
  • Kinetic modeling (e.g., Arrhenius plots) to predict shelf-life .

Advanced: How does the methyl group at C2 influence ribose puckering and enzyme recognition?

Methodological Answer:

  • Conformational analysis via NOESY NMR to assess C2-methyl’s impact on ribose C3'-endo vs. C2'-endo puckering.
  • Free energy calculations (MD simulations) to compare puckering dynamics with unmethylated analogs .
  • Enzyme kinetics (kcat/KM) with ribokinase mutants to test steric hindrance hypotheses .

Basic: What are the recommended solvents for NMR solubility without inducing decomposition?

Methodological Answer:

  • Deuterated DMSO (for high solubility) or D2O (pH 6.8 buffer) if studying aqueous stability. Avoid CDCl3 due to poor solubility of polar nucleosides .
  • Low-temperature NMR (4°C) to slow hydrolysis during data acquisition .

Advanced: How to address discrepancies in cytotoxicity assays across cell lines?

Methodological Answer:

  • Metabolomic profiling (GC-MS) to identify cell-specific nucleoside salvage pathway activity.
  • CRISPR screens for genes (e.g., ADORA1) mediating differential responses.
  • Microfluidic single-cell analysis to quantify heterogeneity in drug uptake/response .

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